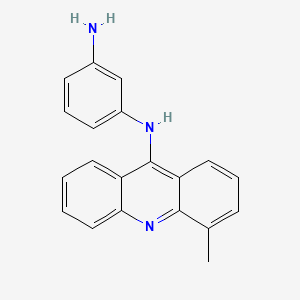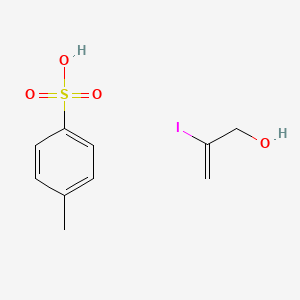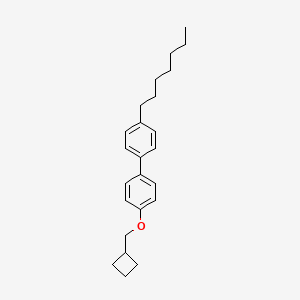
4-(Cyclobutylmethoxy)-4'-heptyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a cyclobutylmethoxy group attached to one phenyl ring and a heptyl group attached to the other. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimizing reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst loading are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(Cyclobutylmethoxy)-4’-heptyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
143650-40-2 |
|---|---|
Molekularformel |
C24H32O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(cyclobutylmethoxy)-4-(4-heptylphenyl)benzene |
InChI |
InChI=1S/C24H32O/c1-2-3-4-5-6-8-20-11-13-22(14-12-20)23-15-17-24(18-16-23)25-19-21-9-7-10-21/h11-18,21H,2-10,19H2,1H3 |
InChI-Schlüssel |
KMWOCYZSQLRNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


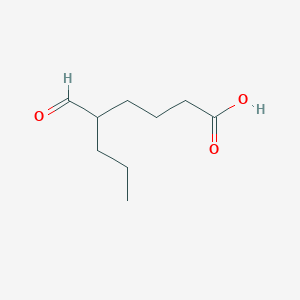



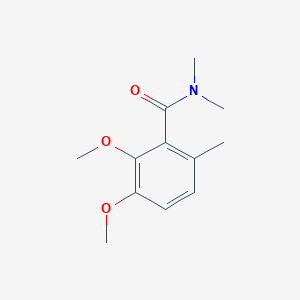
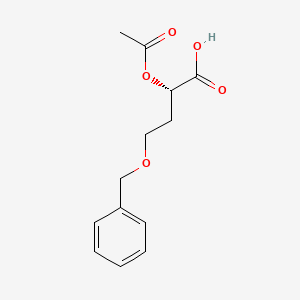

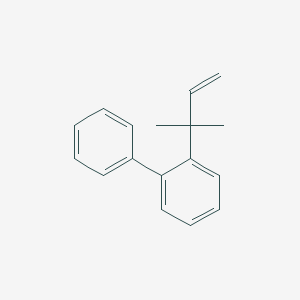
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
